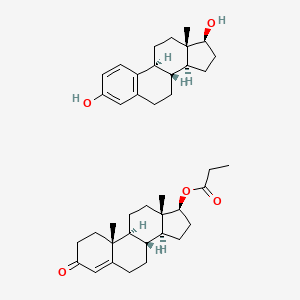
Synovex-H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synovex-H, also known as this compound, is a useful research compound. Its molecular formula is C40H56O5 and its molecular weight is 616.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Growth Promotion
1. Enhanced Average Daily Gain (ADG):
Research has consistently shown that Synovex-H significantly increases the average daily gain in implanted cattle compared to non-implanted controls. For instance, studies involving spayed heifers demonstrated that those implanted with this compound exhibited a fourfold increase in ADG compared to non-implanted heifers, with specific gains recorded at 32% for implanted heifers versus 8% for their non-implanted counterparts .
2. Feed Efficiency:
The use of this compound has been linked to improved feed conversion ratios. In trials, steers that received both the implant and ionophores showed an enhanced gain of up to 0.6 pounds per day over controls, translating into increased profitability for producers .
Carcass Quality Improvement
1. Increased Carcass Weight and Ribeye Area:
Implanting with this compound has been associated with greater adjusted hot carcass weights and ribeye areas. In one study, implanted heifers had significantly higher carcass weights (P < 0.02) and ribeye areas (P < 0.002) compared to non-implanted heifers, indicating improved meat quality and marketability .
2. Hormonal Effects on Muscle Development:
The hormonal components of this compound promote muscle hypertrophy, which enhances overall meat yield. The testosterone propionate specifically aids in muscle growth while minimizing fat deposition, leading to a more desirable meat product for consumers .
Case Studies
1. Study on Veal Calves:
A detailed study on veal calves implanted with this compound assessed steroid release and residue levels in various tissues post-slaughter. Results indicated that using four pellets implanted at the optimal site resulted in a continuous release of hormones, significantly raising estrogen levels without exceeding physiological limits, thus posing no risk to consumer health .
2. Prenatal Androgenization:
Another investigation evaluated this compound as a prenatal androgenizing agent in beef cattle. The study found that administering this compound to pregnant heifers positively influenced the growth characteristics of their offspring, suggesting potential long-term benefits of prenatal exposure to anabolic agents .
Dosage and Administration
This compound typically contains:
- 200 mg Testosterone Propionate
- 20 mg Estradiol Benzoate
The dosage can vary based on specific production goals and animal weight categories. Proper administration techniques are crucial for maximizing the efficacy of the implant while minimizing potential adverse effects.
Eigenschaften
CAS-Nummer |
64867-19-2 |
|---|---|
Molekularformel |
C40H56O5 |
Molekulargewicht |
616.9 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H32O3.C18H24O2/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h13,16-19H,4-12H2,1-3H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-,19-,21-,22-;14-,15-,16+,17+,18+/m01/s1 |
InChI-Schlüssel |
BEDJYQSIPGHQEJ-BTERLGDBSA-N |
SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Isomerische SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Synonyme |
estradiol benzoate, testosterone propionate drug combination synovex-H |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















